molecular formula C12H17N3O B1452196 3-(1,4-Diazepane-1-carbonyl)aniline CAS No. 1153292-59-1

3-(1,4-Diazepane-1-carbonyl)aniline

Cat. No. B1452196
M. Wt: 219.28 g/mol
InChI Key: YYKQAQJVSHGVHA-UHFFFAOYSA-N
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Description

“3-(1,4-Diazepane-1-carbonyl)aniline”, also known as DAC, is an organic compound with the chemical formula C12H17N3O . The DAC molecule has a unique seven-membered ring that contains an amide group and an aniline moiety.


Molecular Structure Analysis

The molecular structure of “3-(1,4-Diazepane-1-carbonyl)aniline” consists of a seven-membered ring that contains an amide group and an aniline moiety. The molecular weight is 219.28 g/mol .


Physical And Chemical Properties Analysis

“3-(1,4-Diazepane-1-carbonyl)aniline” is a powder at room temperature . The InChI code is 1S/C12H17N3O/c13-11-4-1-3-10(9-11)12(16)15-7-2-5-14-6-8-15/h1,3-4,9,14H,2,5-8,13H2 .

Scientific Research Applications

1,4-Diazepines are two nitrogen-containing seven-membered heterocyclic compounds and are associated with a wide range of biological activities . Due to their medicinal importance, scientists have been actively involved in the synthesis, reactions, and biological evaluation of 1,4-diazepines for several decades .

The biological activities of 1,4-diazepines include antipsychotic, anxiolytic, anthelmintic, anticonvulsant, antibacterial, antifungal, and anticancer properties . These derivatives could be explored for potential use in the pharmaceutical industries .

Anilines are benzene rings with a nitrogen atom attached . They are key ingredients for making pharmaceuticals, agrochemicals, dyes, electronic materials, and polymers . Aniline groups were present in three of the top ten highest-grossing global pharmaceuticals in 2019 . Aniline compounds are also precursors for one of the two monomers needed to produce polyurethane materials, which in turn are used to make everything from stretchy fabrics and compressible foams to the wheels of skateboards and rollercoasters .

Anilines are benzene rings with a nitrogen atom attached . They are key ingredients for making pharmaceuticals, agrochemicals, dyes, electronic materials and polymers . Aniline groups were present in three of the top ten highest-grossing global pharmaceuticals in 2019 . Aniline compounds are also precursors for one of the two monomers needed to produce polyurethane materials, which in turn are used to make everything from stretchy fabrics and compressible foams to the wheels of skateboards and rollercoasters .

These are all high-value commercial products, so finding versatile ways to make anilines from abundant chemicals is of great interest . Simple anilines are generally derived from benzene, toluene and xylenes (BTX) — petrochemicals available at low cost in bulk quantities. These building blocks contain a benzene ring in which a carbon–hydrogen (C–H) bond can be replaced with a carbon–nitrogen (C–N) bond without disrupting the aromatic system, thus producing the nitrogenated aromatic framework of an aniline. This method for making anilines is known as the nitration–reduction pathway .

properties

IUPAC Name

(3-aminophenyl)-(1,4-diazepan-1-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O/c13-11-4-1-3-10(9-11)12(16)15-7-2-5-14-6-8-15/h1,3-4,9,14H,2,5-8,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYKQAQJVSHGVHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCN(C1)C(=O)C2=CC(=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(1,4-Diazepane-1-carbonyl)aniline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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